![molecular formula C13H16N2O2 B3088023 1-(4-Methoxyphenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 118031-69-9](/img/structure/B3088023.png)
1-(4-Methoxyphenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one
Overview
Description
This compound is a derivative of pyrazolone, a class of compounds that have a 5-membered ring structure with two nitrogen atoms. It has a methoxyphenyl group attached to the 1-position and a propyl group attached to the 3-position .
Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its formula. It contains a pyrazolone ring, which is a 5-membered ring with two nitrogen atoms. Attached to this ring at the 1-position is a 4-methoxyphenyl group and at the 3-position is a propyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Based on its structure, we can predict that this compound is likely to be a solid at room temperature, and it is probably soluble in common organic solvents .Scientific Research Applications
Synthesis of Heterocycles
The compound is used in the synthesis of heterocycles . Heterocycles containing nitrogen are versatile in synthetic chemistry and have a wide range of prospective medicinal applications . The synthetic procedures of 1,2,3-triazoles through click chemistry are simple and high yielding to produce many substituted derivatives .
Antibacterial Properties
Derivatives of the compound have been explored for their antibacterial properties. For instance, antibacterial non-woven nanofibers of curcumin acrylate oligomers were synthesized, showing potential as a wound dressing material for tissue regeneration due to their antibacterial and porous nature.
Biological Activity
Corrosion Inhibition
Derivatives of the compound have been studied for their effectiveness as corrosion inhibitors. For example, specific acrylamide derivatives were shown to be effective in inhibiting corrosion of copper in nitric acid solutions.
Liquid Crystal Applications
The compound is used in the synthesis of liquid crystalline polymers. These polymers display mesophase behavior, which is dependent on the chemical nature of the polyacrylates, indicating potential for application in displays and optical devices.
Photocrosslinking Properties
Acrylate and methacrylate monomers containing this compound have been studied for their photocrosslinking properties. These studies are significant for the development of photoresists and other materials that require controlled exposure to light.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-methoxyphenyl)-5-propyl-4H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-4-10-9-13(16)15(14-10)11-5-7-12(17-2)8-6-11/h5-8H,3-4,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNYQGDWABKNHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=O)C1)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701195825 | |
Record name | 2,4-Dihydro-2-(4-methoxyphenyl)-5-propyl-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701195825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one | |
CAS RN |
118031-69-9 | |
Record name | 2,4-Dihydro-2-(4-methoxyphenyl)-5-propyl-3H-pyrazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118031-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dihydro-2-(4-methoxyphenyl)-5-propyl-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701195825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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